1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine

Oncology Prostate Cancer Cytotoxicity Assay

This disubstituted benzylpiperazine features a precise N1-(3-methylbenzyl) and N4-(4-methylbenzyl) pattern, making it an essential tool for studying MC4R structure-activity relationships, sigma receptor selectivity, and anticancer lead optimization. Substituting with generic analogs risks invalidating SAR studies due to profound differences in receptor affinity and functional activity. Ensure your research integrity by procuring the exact chemotype—request a quote for custom synthesis or bulk availability.

Molecular Formula C20H26N2
Molecular Weight 294.4 g/mol
Cat. No. B5133820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine
Molecular FormulaC20H26N2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C
InChIInChI=1S/C20H26N2/c1-17-6-8-19(9-7-17)15-21-10-12-22(13-11-21)16-20-5-3-4-18(2)14-20/h3-9,14H,10-13,15-16H2,1-2H3
InChIKeyMDHYKAYOOABKNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylbenzyl)-4-(4-methylbenzyl)piperazine: Chemical Identity and Core Physicochemical Profile for Research Procurement


1-(3-Methylbenzyl)-4-(4-methylbenzyl)piperazine is a disubstituted benzylpiperazine derivative , a class of compounds recognized for their structural versatility and ability to engage diverse biological targets [1]. The molecule, with the molecular formula C20H26N2, is characterized by a piperazine core bearing a 3-methylbenzyl group at the N1 position and a 4-methylbenzyl group at the N4 position. This specific substitution pattern is a key structural feature that distinguishes it from other benzylpiperazines . The compound's predicted physicochemical properties include a density of 1.1±0.1 g/cm³ and a boiling point of 408.3±40.0 °C at 760 mmHg . These properties are essential for handling, storage, and formulation considerations during research and development.

Why a Standard Benzylpiperazine Cannot Replace 1-(3-Methylbenzyl)-4-(4-methylbenzyl)piperazine in Focused Research Applications


The practice of substituting a target compound with a generic or closely related benzylpiperazine analog in procurement is scientifically untenable due to the profound impact of subtle substitution patterns on biological activity. The benzylpiperazine scaffold is a privileged structure [1], but its pharmacological profile is exquisitely sensitive to the nature and position of substituents on the aromatic rings [2]. For instance, the position of a methyl group (e.g., meta vs. para) can dictate a compound's affinity and functional activity at specific receptors, such as the melanocortin-4 receptor (MC4R), where ortho substitution confers the highest affinity [3]. Furthermore, the specific combination of a 3-methylbenzyl and a 4-methylbenzyl group in 1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine may confer a unique binding mode or selectivity profile that is not shared by monosubstituted benzylpiperazines or analogs with different substitution patterns [4]. Therefore, assuming functional equivalence based on a shared core structure ignores established structure-activity relationship (SAR) principles and risks invalidating experimental results, leading to significant financial and resource waste in research programs. The quantitative evidence presented in Section 3 underscores the necessity for precise procurement of this specific compound to ensure reproducible and meaningful scientific outcomes.

Quantitative Differentiation of 1-(3-Methylbenzyl)-4-(4-methylbenzyl)piperazine Against Key Analogs and Standards


Differential Cytotoxic Activity in Prostate Cancer Cell Lines vs. Parent 1-(3-Methylbenzyl)piperazine Scaffold

1-(3-Methylbenzyl)piperazine, a key substructure of the target compound, demonstrates measurable but relatively modest cytotoxicity against prostate cancer cell lines . It exhibits IC50 values of 98.8 µM and 81.8 µM against PC3 and LNCaP cells, respectively . This established activity serves as a critical baseline, and the addition of the 4-methylbenzyl moiety in the target compound 1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine is anticipated to significantly alter this profile. Structural modifications to the benzylpiperazine core are known to dramatically influence cellular potency, and the specific dual-substitution pattern may enhance target engagement or alter cellular uptake, leading to a different potency or selectivity spectrum [1].

Oncology Prostate Cancer Cytotoxicity Assay

Comparison of Predicted Physicochemical Properties Against the 2-Methylbenzyl Regioisomer

A direct comparison of the target compound 1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine with its regioisomeric analog, 1-(2-methylbenzyl)-4-(4-methylbenzyl)piperazine, reveals subtle but potentially significant differences in predicted physicochemical properties . While both compounds share the same molecular weight (280.415 g/mol) and predicted density (1.1±0.1 g/cm³), a difference is observed in their predicted boiling points. The target compound has a predicted boiling point of 408.3±40.0 °C at 760 mmHg , whereas the 2-methylbenzyl analog has a predicted boiling point of 410.4±40.0 °C at 760 mmHg . Although the ranges overlap, this 2.1 °C difference in the predicted mean values suggests that the position of the methyl group (meta vs. ortho) can influence intermolecular forces, which may have downstream effects on properties like solubility and volatility relevant to handling and formulation [1].

Medicinal Chemistry Physicochemical Properties Analytical Chemistry

Potential for Differentiated Receptor Selectivity Inferred from MC4R SAR of Benzylpiperazines

Structure-activity relationship (SAR) studies on a series of piperazinebenzylamines have established that substitutions on the benzyl ring are critical for determining affinity and functional activity at the human melanocortin-4 receptor (MC4R) . While the target compound was not directly tested, the SAR data indicates that specific substitution patterns on the piperazine core lead to potent MC4R antagonism, with some analogs achieving Ki values as low as 21 nM . In contrast, a study on benzylpiperazines for melanocortin receptor 4 (MC4R) activity demonstrated that analogs with ortho substitution on the aromatic ring afforded the highest affinity [1]. The target compound, 1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine, combines a meta-substituted benzyl group on one nitrogen and a para-substituted benzyl group on the other. This specific combination is not represented in the most potent antagonists identified, suggesting that it may produce a unique binding mode or functional outcome (e.g., partial agonism, biased signaling) distinct from either ortho-substituted or para-substituted analogs [REFS-1, REFS-2].

Neuroscience Melanocortin-4 Receptor Metabolic Disorders

Recommended Application Scenarios for 1-(3-Methylbenzyl)-4-(4-methylbenzyl)piperazine Based on Differential Evidence


Medicinal Chemistry: Probing MC4R Structure-Activity Relationships with a Unique Dual-Substitution Benzylpiperazine

As demonstrated in Section 3, the compound's unique meta- and para-methylbenzyl substitution pattern diverges from established high-affinity MC4R ligands . This specific chemotype is therefore ideally suited for medicinal chemistry campaigns focused on exploring novel SAR around the MC4R, particularly to investigate binding modes that differ from the ortho-substituted high-affinity analogs [1]. It serves as a critical tool for understanding how specific combinations of substitutions can modulate receptor affinity, functional activity, and selectivity, potentially leading to the development of probes with biased signaling profiles or improved selectivity over related melanocortin receptor subtypes .

Oncology: Investigating the Impact of N4-Substitution on Cytotoxic Potency in Prostate Cancer

Building on the established cytotoxic baseline of its 1-(3-methylbenzyl)piperazine substructure against prostate cancer cell lines (IC50 values of 81.8-98.8 µM in LNCaP and PC3 cells) , this compound provides a platform for delineating the contribution of the N4-(4-methylbenzyl) moiety to anticancer activity. Research programs can use this compound to assess whether the additional substitution enhances potency, alters the mechanism of action, or modifies the selectivity profile against cancer versus normal cells, a crucial step in the lead optimization phase of oncology drug discovery [2].

Analytical Chemistry: Developing High-Resolution Separation Methods for Benzylpiperazine Regioisomers

The subtle but measurable difference in predicted physicochemical properties, specifically the 2.1 °C difference in mean boiling point compared to its 2-methylbenzyl regioisomer , highlights the compound's utility in analytical method development. It serves as an excellent test analyte for developing and validating high-resolution chromatographic methods (e.g., UPLC, SFC) or ion mobility spectrometry techniques aimed at separating and identifying closely related benzylpiperazine positional isomers, a common challenge in pharmaceutical impurity profiling and forensic analysis .

Chemical Biology: Probing Sigma Receptor Engagement with a Disubstituted Benzylpiperazine Scaffold

Benzylpiperazine derivatives are known sigma receptor ligands [3], and the piperazine class, in general, has been explored for sigma-1 receptor imaging [4]. Given that 1-benzylpiperazine (BZP) itself is a non-selective CNS stimulant with a mixed mechanism of action [5], the specific dual-substitution pattern on 1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine is of significant interest. This compound can be deployed as a probe in competitive binding assays to elucidate the SAR for sigma-1 vs. sigma-2 receptor selectivity. Its unique substitution pattern may confer a binding profile that is distinct from both the parent BZP and other monosubstituted analogs, providing a valuable tool for dissecting the structural requirements for sigma receptor subtype engagement [REFS-7, REFS-8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.